2-Fluoro-4'-propyl-1,1':4,1''-triphenyl
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H19F |
|---|---|
Molecular Weight |
290.4g/mol |
IUPAC Name |
2-fluoro-4-phenyl-1-(4-propylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-2-6-16-9-11-18(12-10-16)20-14-13-19(15-21(20)22)17-7-4-3-5-8-17/h3-5,7-15H,2,6H2,1H3 |
InChI Key |
VDUMRCVRNYPDPK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Analysis
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules like 2-Fluoro-4'-propyl-1,1':4,1''-triphenyl. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
High-Resolution Solution-State NMR (¹H, ¹³C, ¹⁹F NMR)
High-resolution solution-state NMR provides a detailed atom-by-atom picture of the molecule's structure. Separate one-dimensional spectra for each NMR-active nucleus (¹H, ¹³C, and ¹⁹F) are acquired to confirm the presence and electronic environment of all constituent parts of the molecule.
¹H NMR: The proton NMR spectrum is used to identify the aliphatic propyl group and the distinct aromatic protons on the three phenyl rings. The propyl group would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the phenyl ring. The aromatic region would be complex due to overlapping signals and spin-spin coupling between adjacent protons (homonuclear coupling) and through-space coupling to the fluorine atom (heteronuclear H-F coupling).
¹³C NMR: The carbon-13 NMR spectrum reveals all unique carbon environments. magritek.com The presence of the fluorine atom significantly influences the chemical shifts of the carbons in its vicinity due to strong one-bond (¹J_CF) and smaller two- and three-bond (²J_CF, ³J_CF) coupling constants. magritek.comjeolusa.com The spectrum would show distinct signals for the three aliphatic carbons of the propyl group and the eighteen aromatic carbons. The carbon directly bonded to the fluorine atom would appear as a doublet with a large coupling constant. Other carbons on the fluorinated ring and adjacent rings would also show smaller C-F couplings, which are invaluable for assignment. magritek.com
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is highly sensitive and informative. magritek.combiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single multiplet, as there is only one fluorine environment. The chemical shift provides insight into the electronic environment of the C-F bond, while the multiplet pattern arises from couplings to nearby aromatic protons (typically ³J_HF and ⁴J_HF). magritek.com
Expected NMR Data Summary: The following table outlines the anticipated chemical shifts (δ) and coupling patterns for this compound based on data from analogous structures like 4-propyl-benzenesulfonyl fluoride (B91410) and fluorinated biphenyls. rsc.orgresearchgate.net
| Nucleus | Assignment | Expected δ (ppm) | Expected Multiplicity | Notes |
| ¹H | Aromatic H's | 7.0 - 7.8 | Multiplets (m) | Complex region due to overlap and H-H/H-F coupling. |
| ¹H | -CH₂- (benzylic) | ~2.7 | Triplet (t) | Coupled to adjacent methylene group. |
| ¹H | -CH₂- | ~1.7 | Sextet | Coupled to both methyl and benzylic protons. |
| ¹H | -CH₃ | ~0.9 | Triplet (t) | Terminal methyl group of the propyl chain. |
| ¹³C | C-F | 158 - 163 | Doublet (d) | Large ¹J_CF coupling (~240-250 Hz). |
| ¹³C | Aromatic C's | 115 - 145 | Singlets (s), Doublets (d) | Carbons on the fluorinated ring will show smaller J_CF couplings. |
| ¹³C | Aliphatic C's | 13 - 39 | Singlets (s) | Signals for the three distinct propyl carbons. |
| ¹⁹F | Ar-F | -110 to -120 | Multiplet (m) | Chemical shift relative to CFCl₃. Coupled to ortho- and meta-protons. |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Connectivity and Spatial Relationships
While 1D NMR provides a list of chemical environments, 2D NMR experiments reveal how these atoms are connected and arranged in space. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It would be used to trace the connectivity within the propyl chain (CH₃ to CH₂ to benzylic CH₂) and to identify adjacent protons on each of the aromatic rings. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It is exceptionally powerful for unambiguously assigning the ¹³C signals for all protonated carbons by linking them to their known ¹H shifts. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close to each other in space, regardless of whether they are connected by bonds. For a flexible molecule like this triphenyl, NOESY is crucial for determining the preferred conformation, specifically the relative orientation (torsion angles) of the three phenyl rings. Correlations would be expected between protons on adjacent rings if they are spatially proximate.
Solid-State NMR Spectroscopy for Bulk and Conformational Insights (e.g., MAS, CPMAS)
In the solid state, molecules are fixed in space, which provides structural information that is lost in the solution phase due to rapid molecular tumbling. sfu.ca Solid-state NMR (ssNMR) is used to study the structure and dynamics of the compound in its bulk, crystalline form. youtube.comyoutube.com
Magic Angle Spinning (MAS): This technique involves spinning the sample at a high frequency at a specific angle (54.74°) to the magnetic field. This mechanically averages out the large dipolar interactions and chemical shift anisotropy that would otherwise lead to extremely broad, uninterpretable signals in a static solid sample. sfu.ca
Cross-Polarization Magic Angle Spinning (CPMAS): CPMAS is a standard ssNMR experiment that combines MAS with cross-polarization. youtube.com Cross-polarization enhances the signal of insensitive nuclei like ¹³C by transferring magnetization from abundant, sensitive nuclei like ¹H. This dramatically reduces the time needed to acquire a ¹³C spectrum and allows for the analysis of materials in their solid form, providing insights into packing effects and the existence of different crystalline forms (polymorphs). nih.gov For this compound, ssNMR could reveal if the molecular conformation is different in the solid state compared to in solution. sfu.ca
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov It is an excellent tool for identifying the functional groups present in this compound.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Rings |
| 2960 - 2850 | C-H Stretch | Propyl Group (CH₂, CH₃) |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Rings |
| 1270 - 1200 | C-F Stretch | Aryl-Fluoride |
| 850 - 750 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) that interacts with molecular vibrations. researchgate.net While FTIR is sensitive to polar bonds (like C-F), Raman spectroscopy is particularly effective for identifying vibrations in non-polar, symmetric bonds. researchgate.netsrce.hrjyoungpharm.org For this molecule, Raman spectroscopy would be highly effective at characterizing the symmetric C=C stretching modes of the phenyl rings, which are often weak in the FTIR spectrum. nih.gov The combination of both FTIR and Raman provides a more complete vibrational profile of the molecule. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules. For this compound, with a molecular formula of C21H19F, the nominal molecular weight is 290.38 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
Gas chromatography-mass spectrometry (GC-MS) analysis of related fluoro-p-terphenyl liquid crystalline compounds has established general fragmentation rules. The primary fragmentation pathways typically involve the cleavage of the alkyl chain. For this compound, the loss of an ethyl radical (•C2H5) from the propyl group via benzylic cleavage is a probable initial fragmentation step, leading to a significant fragment ion. The electron-withdrawing nature of the fluorine atom can influence the relative abundances of fragment ions by affecting the conjugation of the terphenyl system. xml-journal.net
The fragmentation of the terphenyl backbone itself can also occur, leading to characteristic ions corresponding to biphenyl (B1667301) and fluorobiphenyl fragments. The presence of fluorine can also lead to the loss of HF (mass 20) or a fluorine radical (mass 19) from the molecular ion or subsequent fragments, although this is generally less common than alkyl fragmentation. whitman.edu A detailed analysis of the mass spectrum would allow for the reconstruction of the fragmentation cascade, providing confident identification of the compound.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (predicted) | Proposed Fragment | Fragmentation Pathway |
| 290 | [C21H19F]+• | Molecular Ion |
| 261 | [C19H14F]+ | Loss of •C2H5 from the propyl group |
| 230 | [C18H14]+• | Loss of fluorobenzene |
| 170 | [C12H9F]+ | Fluorobiphenyl cation |
| 152 | [C12H8]+• | Biphenyl radical cation |
This table is predictive and based on general fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the triphenyl backbone in this compound is expected to give rise to strong absorption bands in the ultraviolet region. The UV spectrum of the parent compound, p-terphenyl (B122091), shows a strong absorption maximum (λmax) around 276-280 nm, which is attributed to π → π* transitions within the aromatic rings. chemicalbook.com
Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Chromophore | Expected λmax (nm) | Type of Transition |
| Fluorinated triphenyl system | ~280-290 | π → π* |
This table provides an estimated range based on the parent p-terphenyl structure and typical substituent effects. chemicalbook.com
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing
Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state. This method would provide precise atomic coordinates, from which intramolecular parameters and intermolecular interactions can be analyzed in detail. While specific crystallographic data for this compound is not publicly available, analysis of closely related fluorinated terphenyls provides a strong basis for understanding its expected solid-state structure. nih.gov
Determination of Intramolecular Structural Parameters
SC-XRD analysis would yield precise bond lengths, bond angles, and torsion angles for this compound. The C-F bond length is expected to be in the typical range for aryl fluorides. The bond lengths within the phenyl rings will show the characteristic aromatic nature, though slight variations may occur due to the electronic influence of the substituents.
Table 3: Representative Intramolecular Parameters from a Related Fluorinated Terphenyl Crystal Structure
| Parameter | Value |
| C-F Bond Length | ~1.36 Å |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| Torsion Angle (Ring 1 - Ring 2) | ~40-50° |
| Torsion Angle (Ring 2 - Ring 3) | ~35-45° |
Data is based on a representative structure of a fluorinated terphenyl and serves as an illustrative example. nih.gov
Analysis of Intermolecular Interactions (e.g., π-π stacking, F...H, F...C interactions)
The crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of the fluorine atom introduces the possibility of specific intermolecular contacts.
F...H interactions: Weak hydrogen bonds of the C-H...F type are commonly observed in the crystal structures of fluorinated organic compounds. These interactions, while individually weak, can collectively play a significant role in directing the crystal packing.
F...C interactions: Interactions between the fluorine atom of one molecule and a carbon atom of a neighboring molecule can also be present, further influencing the supramolecular assembly.
Analysis of the crystal structure of related fluorinated terphenyls has shown the importance of these weak interactions in stabilizing the molecular packing. nih.gov Hirshfeld surface analysis is a powerful tool used in conjunction with SC-XRD data to visualize and quantify these intermolecular contacts.
Table 4: Common Intermolecular Interactions in Fluorinated Aromatic Crystals
| Interaction Type | Typical Distance Range (Å) | Significance |
| π-π stacking (centroid-centroid) | 3.5 - 4.0 | Major contributor to crystal packing |
| C-H...F | 2.4 - 2.7 | Directional, influences molecular arrangement |
| C-F...C | ~3.0 - 3.2 | Contributes to lattice stability |
The distances are approximate and can vary depending on the specific crystal structure. nih.gov
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of molecules due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry, electronic properties, and spectroscopic parameters of 2-Fluoro-4'-propyl-1,1':4,1''-triphenyl. researchgate.netscielo.org.mx
The three-dimensional arrangement of atoms significantly influences a molecule's physical and chemical properties. scielo.org.mx For a molecule like this compound, which features multiple single bonds connecting its phenyl rings, numerous spatial arrangements, or conformations, are possible.
DFT calculations are used to perform geometry optimization, a process that finds the arrangement of atoms corresponding to the lowest energy, known as the ground state geometry. scielo.org.mxsemanticscholar.org By systematically rotating the bonds between the phenyl rings and along the propyl chain, a potential energy surface can be mapped. The minima on this surface correspond to stable conformational isomers. For this triphenyl derivative, key parameters determined through optimization would include:
Bond Lengths and Angles: Precise values for all bond lengths (e.g., C-C, C-H, C-F) and angles are calculated and compared with experimental data from similar compounds if available. researchgate.net
Propyl Chain Conformation: The orientation of the propyl group can also lead to different conformers (e.g., anti vs. gauche).
The results of such an analysis would identify the most stable isomer(s) that are likely to be present under normal conditions.
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org
HOMO: Represents the ability of a molecule to donate electrons. Its energy level is related to the ionization potential. semanticscholar.org
LUMO: Represents the ability of a molecule to accept electrons. Its energy level is related to the electron affinity. semanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. semanticscholar.orgmalayajournal.org A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited. semanticscholar.orgdergipark.org.tr For a π-conjugated system like this compound, the HOMO is typically distributed along the triphenyl backbone, while the LUMO is also located on this system. The fluorine and propyl substituents would modulate the energies and spatial distributions of these orbitals.
Quantum chemical descriptors calculated from HOMO and LUMO energies provide further insight into reactivity:
| Property | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
These calculations are fundamental to understanding the molecule's potential use in electronic materials. nih.gov
DFT can also predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. tau.ac.ilresearchgate.net The calculated shifts for ¹H and ¹³C atoms in this compound would be compared against a standard reference (like tetramethylsilane, TMS) to predict the NMR spectrum. utsouthwestern.edu This comparison helps in assigning the signals in an experimentally obtained spectrum. researchgate.net
Vibrational Frequencies: The calculation of harmonic vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. tau.ac.il Each calculated frequency can be animated to visualize the corresponding mode of vibration (e.g., C-H stretching, phenyl ring deformation). This analysis helps confirm the presence of specific functional groups and provides a theoretical basis for the experimental IR spectrum.
An illustrative table of calculated vs. experimental data is often presented in such studies:
| Atom/Group | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Assignment |
| H (Aromatic) | Value | Value | Phenyl Ring Protons |
| H (Propyl -CH₂) | Value | Value | Methylene (B1212753) Protons |
| H (Propyl -CH₃) | Value | Value | Methyl Protons |
Note: This table is for illustrative purposes only, as specific data for the target compound is not available.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics
While DFT calculates static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov
For this compound, an MD simulation would provide insights into:
Conformational Dynamics: How the molecule transitions between different conformational isomers in solution or in a condensed phase. This includes the rotation of the phenyl rings and the flexibility of the propyl tail.
Solvent Interactions: How the molecule interacts with surrounding solvent molecules, including the formation of solvation shells.
Intermolecular Interactions: In a simulation of multiple molecules, MD can reveal how they pack together, which is crucial for understanding the properties of liquid crystals or solid-state materials. researchgate.net
Quantum Chemical Exploration of Optoelectronic and Nonlinear Optical (NLO) Properties
The electronic and structural properties derived from quantum chemistry are essential for predicting a molecule's potential in optoelectronic applications. scielo.org.mx Calculations can explore how the molecule interacts with light.
Optoelectronic Properties: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum (UV-Visible spectrum). The calculations yield excitation energies, which correspond to the wavelengths of light the molecule absorbs, and oscillator strengths, which relate to the intensity of the absorption. nih.gov These properties are directly related to the HOMO-LUMO gap.
Nonlinear Optical (NLO) Properties: NLO materials are crucial for modern technologies like telecommunications and optical computing. frontiersin.orgnih.gov Quantum chemical calculations can predict NLO properties by computing the molecule's response to an external electric field. Key NLO parameters include:
Polarizability (α): A measure of the linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): A measure of the second-order NLO response. A high β value is desirable for materials used in technologies like frequency doubling. frontiersin.org
Molecules with significant charge transfer characteristics often exhibit large NLO responses. nih.gov The fluoro group (electron-withdrawing) and the propyl group (weakly electron-donating) on the triphenyl framework could induce a modest dipole and influence the NLO properties. aps.org
Mechanistic Studies of Reaction Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathway. Common synthetic routes for triphenyl systems involve metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org
A mechanistic study would involve:
Mapping the Reaction Coordinate: Calculating the energy profile of the reaction from reactants to products.
Identifying Intermediates and Transition States: Locating all stable intermediates and high-energy transition states along the pathway.
Calculating Activation Energies: The energy difference between reactants and transition states determines the reaction rate.
By modeling the catalytic cycle, researchers can understand the role of the catalyst, ligands, and solvent, which can help in optimizing reaction conditions for higher yields and purity. nih.govnih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing valuable insights into the nature and prevalence of various non-covalent contacts that govern the supramolecular architecture. The analysis involves partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. The resulting three-dimensional surface, known as the Hirshfeld surface, is color-mapped to highlight key properties related to intermolecular distances.
While specific Hirshfeld surface analysis data for this compound is not available in the current literature, the analysis of structurally related fluorinated aromatic compounds provides a strong indication of the types of interactions that would be expected to play a significant role in its crystal packing. In many fluorinated organic molecules, interactions involving the fluorine atoms, such as C–H···F and F···F contacts, are prominent. Additionally, π–π stacking and van der Waals forces are common stabilizing interactions in aromatic systems.
To illustrate the kind of quantitative data obtained from a Hirshfeld surface analysis, a hypothetical breakdown of intermolecular contacts for a molecule like this compound is presented in the table below. This table is representative of the output from such an analysis and is based on findings for similar fluorinated biphenyl (B1667301) and triphenyl derivatives.
Hypothetical Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
| H···H | 45.5 |
| C···H/H···C | 25.0 |
| F···H/H···F | 15.2 |
| C···C | 8.5 |
| F···C/C···F | 3.8 |
| F···F | 2.0 |
Structure Reactivity Relationships in Fluorinated Triphenyl Systems
Electronic and Steric Effects of Fluorine Substitution on Reactivity
The fluorine atom at the 2-position of the central phenyl ring profoundly influences the reactivity of the entire molecule through a combination of powerful electronic and steric effects.
Electronic Effects: Fluorine exhibits dual electronic behavior.
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond. This inductive effect deactivates the central ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene (B151609). minia.edu.egwikipedia.org
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. wikipedia.orgresearchgate.net This resonance effect increases electron density, particularly at the ortho and para positions relative to the fluorine atom.
| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl (B1667301) | -H | ~1.4 - 2.3 |
| 2-Fluorobiphenyl (B19388) | -F | ~7 - 10 |
| 2,2'-Difluorobiphenyl | -F, -F | ~12 - 15 |
Note: Data are representative values from studies on biphenyl systems to illustrate the steric impact of an ortho-fluoro substituent. researchgate.netresearchgate.net
Influence of Propyl Substituent on Molecular Conformation and Electronic Distribution
Electronic Effects: The propyl group is a weak electron-donating group, acting through two mechanisms:
Inductive Effect (+I): As an alkyl group, the propyl substituent donates electron density through the sigma bond network, enriching the attached phenyl ring. minia.edu.eglibretexts.org
Hyperconjugation: The electrons in the C-H sigma bonds of the propyl group can overlap with the π-system of the aromatic ring. stackexchange.comallen.inadichemistry.combyjus.com This delocalization further increases the electron density on the ring, particularly at the ortho and para positions relative to the propyl group. adichemistry.com
These combined effects activate this terminal ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than both the central fluorinated ring and an unsubstituted benzene ring. quora.comquora.com
Conformational Dynamics and Their Impact on Chemical Transformations
The dominant feature of the conformational dynamics of 2-Fluoro-4'-propyl-1,1':4,1''-triphenyl is the restricted rotation around the single bonds connecting the phenyl rings, a direct consequence of the steric hindrance from the ortho-fluorine atom. ulisboa.ptacs.org This leads to the existence of atropisomers, which are stereoisomers resulting from hindered rotation. pharmaguideline.comwikipedia.org
At ambient temperatures, the individual conformers (rotamers) interconvert rapidly. However, the energy barrier to this rotation is substantial enough to define a non-planar ground-state conformation. researchgate.netnih.gov The molecule does not exist as a flat, fully conjugated system. Instead, the phenyl rings are twisted relative to one another, with a significant dihedral angle between the central ring and the adjacent phenyl ring. nih.gov
This lack of planarity has a direct impact on chemical transformations:
Reduced Conjugation: The twisted structure prevents effective overlap of p-orbitals across the entire three-ring system. This localization of the π-electrons means that the electronic effects of the substituents are largely confined to their respective rings. The activating effect of the propyl group does not significantly influence the deactivated central ring, and vice-versa.
Stereoelectronic Effects: The specific three-dimensional arrangement of the rings can influence the approach of reagents. The transition states for reactions will be influenced by the energy required to achieve certain dihedral angles, potentially favoring pathways that minimize steric clash. acs.org
| System | Typical Dihedral Angle (°) | Key Influencing Factor |
|---|---|---|
| p-Terphenyl (B122091) (in gas phase) | ~35-45° (between rings) | Balance of conjugation and H-H repulsion |
| 2-Halobiphenyl | ~50-70° | Steric hindrance from ortho-halogen |
| This compound (Predicted) | > 50° (between C1-C1' rings) | Dominant steric effect of ortho-fluorine |
Note: Angles are estimates based on computational and experimental data for analogous compounds. researchgate.netresearchgate.net
Correlations Between Molecular Structure and Reaction Outcomes
The distinct structural and electronic features of this compound lead to predictable correlations with reaction outcomes, particularly in electrophilic aromatic substitution.
Regioselectivity: A clear hierarchy of reactivity exists among the three aromatic rings.
Most Reactive: The terminal ring bearing the 4'-propyl group is the most activated and will be the primary site of electrophilic attack. The electron-donating nature of the propyl group directs incoming electrophiles to the positions ortho to it (C3' and C5'). libretexts.orglibretexts.org
Intermediate Reactivity: The unsubstituted terminal ring is the next most likely site for substitution.
Least Reactive: The central ring, deactivated by the strong inductive effect of the fluorine atom, is the least susceptible to electrophilic attack. minia.edu.egwikipedia.org If a reaction were to occur on this ring, it would be directed primarily to the C5 position (para to the fluorine).
Diastereoselectivity in Chiral Reactions: The inherent axial chirality arising from the hindered rotation means that if the molecule were to participate in reactions with chiral reagents or catalysts, the formation of diastereomeric products is possible. The fixed, twisted conformation could create a chiral environment that influences the approach of reagents, leading to preferential formation of one diastereomer over another.
Advanced Research Applications and Future Directions
Exploration in Organic Electronics and Optoelectronic Materials Research
The field of organic electronics is continually searching for new materials with tailored properties to improve the efficiency and stability of devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The molecular structure of 2-Fluoro-4'-propyl-1,1':4,1''-triphenyl suggests its potential as a valuable component in such systems.
The design of effective charge transport and light-emitting materials is predicated on the ability to control the molecular packing in the solid state and the electronic properties of the individual molecules. The triphenyl scaffold of this compound provides a conjugated system that is essential for charge delocalization and transport. The presence of the fluorine atom can significantly influence the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its introduction can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can be advantageous for improving air stability and facilitating charge injection from electrodes in electronic devices.
The propyl group, an alkyl chain, can influence the solubility of the compound, which is crucial for solution-based processing of organic electronic devices. Furthermore, the interplay between the rigid polyphenyl core and the flexible alkyl chain can affect the morphology of thin films, which in turn has a profound impact on charge mobility.
| Molecular Feature | Potential Impact on Organic Electronic Properties |
| Triphenyl Backbone | Provides a π-conjugated system for charge transport. |
| Fluorine Atom | Lowers HOMO/LUMO levels, potentially improving air stability and charge injection. |
| Propyl Group | Enhances solubility and influences thin-film morphology. |
Future research would involve the synthesis of this compound and its derivatives to experimentally measure their electronic properties, such as ionization potential and electron affinity, and to evaluate their performance in prototype electronic devices.
Materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical switching and frequency conversion. Polyphenyl compounds, with their extended π-conjugation, are known to exhibit NLO activity. The introduction of a fluorine atom can enhance these properties by creating a molecular dipole moment and influencing the molecular hyperpolarizability.
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the NLO response of fluorinated terphenyls. These studies explore the relationship between molecular structure and hyperpolarizability. For instance, the position and number of fluorine substituents can be systematically varied to optimize the NLO response. While specific NLO data for this compound is not available, its structure suggests that it would be a promising candidate for such investigations. Future work in this area would involve computational modeling to predict its NLO properties, followed by experimental validation using techniques such as Hyper-Rayleigh Scattering.
Role in Advanced Materials Science and Engineering
The versatility of the this compound structure extends beyond electronics into the broader field of materials science, where precise control over molecular architecture can lead to materials with novel and enhanced properties.
The incorporation of fluorinated polyphenyl units into polymer backbones can lead to high-performance materials with exceptional thermal stability, chemical resistance, and specific optical and electronic properties. Fluorinated polymers are known for their low surface energy, which can be exploited in the development of hydrophobic and oleophobic coatings.
The this compound moiety could be functionalized to enable its polymerization, or it could be used as an additive to modify the properties of existing polymers. For example, its incorporation could enhance the refractive index of a polymer, a desirable property for optical applications, or improve its dielectric properties for use in electronic components.
| Potential Application | Key Property Conferred by this compound |
| High-Performance Polymers | Enhanced thermal stability and chemical resistance. |
| Protective Coatings | Low surface energy leading to hydrophobicity and oleophobicity. |
| Optical Films | Tailored refractive index. |
Further research would focus on the synthesis of monomers based on this compound and their subsequent polymerization to create novel polymers with advanced properties.
The concept of "molecular architecture" is central to modern materials science, where the properties of a material are engineered from the bottom-up by designing the constituent molecules. The structure of this compound allows for systematic modifications to tailor its properties. For instance, the length of the alkyl chain could be varied to fine-tune the liquid crystalline properties of the material. It is well-established that fluorinated terphenyls are a significant class of liquid crystals, and it is likely that this compound would exhibit mesophases.
By strategically altering the substitution pattern of the fluorine atoms or the position of the propyl group, researchers can manipulate the intermolecular interactions and, consequently, the bulk properties of the material. This could lead to the development of new liquid crystals for display technologies or advanced functional fluids.
Fundamental Contributions to Organofluorine and Polyphenyl Chemistry
The study of this compound and its synthesis would contribute to the broader fields of organofluorine and polyphenyl chemistry. Organofluorine chemistry is a rapidly growing field due to the profound effects that fluorine substitution can have on the properties of organic molecules. nih.govwikipedia.org The synthesis of fluorinated polyphenyls often requires specialized synthetic methodologies, and the development of efficient routes to compounds like this compound would be of significant academic and industrial interest.
The palladium-catalyzed Suzuki-Miyaura coupling is a common and effective method for the synthesis of terphenyl and fluorinated terphenyl derivatives. nih.gov The synthesis of this compound would likely involve a multi-step sequence utilizing such cross-coupling reactions. The characterization of this compound and the investigation of its reactivity would provide valuable data for understanding the structure-property relationships in this class of molecules. This knowledge can then be applied to the design of new molecules with even more advanced and tailored functionalities.
Potential as Molecular Scaffolds for Novel Chemical Entities
The triphenyl framework of this compound serves as an excellent molecular scaffold—a core structure upon which novel chemical entities with tailored properties can be built. The incorporation of fluorine into organic molecules is a well-established strategy to modify their physical and biological properties. researchgate.net In the context of polyphenyls, a fluorine substituent can significantly alter melting points, mesophase morphology, and transition temperatures, as well as dielectric and optical anisotropy. researchgate.netrsc.org
This strategic fluorination can create highly polarized molecules. For instance, in related polycyclic aromatic systems, fluorinated rings can act as Lewis π-acidic sites while hydrocarbon rings remain π-basic. researchgate.net This "Janus-headed" electronic character, where different parts of the molecule have opposing electronic properties, makes scaffolds like this compound promising for the development of ambipolar materials for organic electronics and spintronics. researchgate.net The defined three-dimensional structure of the triphenyl scaffold provides a rigid and predictable foundation for attaching various functional groups, enabling the systematic exploration of structure-property relationships. researchgate.netrsc.org
Furthermore, fluorinated polyphenol derivatives have been successfully designed as selective inhibitors for specific enzymes, demonstrating the utility of this class of compounds in drug discovery. nih.gov The triphenyl scaffold can be functionalized to create libraries of compounds for screening against various biological targets, with the fluorine atom potentially enhancing binding affinity, metabolic stability, and bioavailability.
Table 1: Influence of Fluorine Substitution on Molecular Properties
| Property | General Effect of Fluorination | Potential Application |
|---|---|---|
| Electronic Profile | Creates polarized molecules with Lewis π-acidic regions researchgate.net | Ambipolar materials for organic electronics researchgate.net |
| Physical Properties | Modifies melting point and liquid crystal phase behavior researchgate.netrsc.org | Advanced liquid crystal displays biointerfaceresearch.com |
| Biological Activity | Can improve metabolic stability and binding affinity researchgate.netnih.gov | Novel therapeutic agents nih.gov |
| Intermolecular Interactions | Introduces fluorine-related secondary bonding interactions researchgate.net | Self-assembling materials and crystal engineering |
Emerging Methodologies and Synthetic Challenges in Fluorinated Polyphenyl Chemistry
The synthesis of fluorinated polyphenyls, including this compound, presents distinct challenges, primarily centered on the controlled introduction of fluorine atoms and the construction of the polyphenyl system. The carbon-fluorine bond is the strongest single bond in organic chemistry, which means its formation often requires harsh conditions or specialized reagents. researchgate.net
Traditional methods for building the polyphenyl backbone, such as Suzuki or Stille cross-coupling reactions, are commonly employed. researchgate.net For example, a synthetic route to a similar compound, 4-(but-3-en-1-yl)-2'-fluoro-4"-propyl-1,1':4',1"-terphenyl, involved a multi-step process utilizing a Suzuki coupling reaction with a propyl benzene (B151609) boronic acid. lightpublishing.cn However, these reactions can face challenges, and attempts to synthesize some fluorinated phenylenes using these methods have failed to produce the desired product. researchgate.net
A significant area of research is "late-stage fluorination," which involves introducing fluorine into a complex molecule at one of the final synthetic steps. pharmtech.com This approach is highly desirable as it allows for the synthesis of various fluorinated analogues from a common, non-fluorinated precursor. However, it is a challenging chemical transformation. pharmtech.com Methodologies are being developed that use transition metal fluorides or electrophilic fluorinating reagents to achieve this. pharmtech.comnih.gov
Table 2: Synthetic Approaches in Fluorinated Polyphenyl Chemistry
| Method | Description | Key Challenges |
|---|---|---|
| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Formation of C-C bonds between aryl halides and organoboron or organotin compounds to build the polyphenyl chain. researchgate.netlightpublishing.cn | Substrate compatibility, catalyst poisoning, and sometimes low yields for specific fluorinated targets. researchgate.net |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by a fluoride (B91410) source. nih.gov | Requires the presence of electron-withdrawing activating groups on the aromatic ring. nih.gov |
| Electrophilic Fluorination | Use of reagents that deliver an electrophilic fluorine equivalent ("F+") to an electron-rich aromatic ring. mt.com | Control of regioselectivity and the high reactivity of some fluorinating agents. mt.com |
| Late-Stage Fluorination | Introduction of fluorine at a late step in the synthesis, often using specialized metal catalysts. pharmtech.com | Functional group tolerance and finding catalysts that can operate under mild conditions. pharmtech.com |
Overcoming these synthetic hurdles is crucial for making compounds like this compound more accessible for research and application.
Bridging Experimental and Theoretical Insights for Rational Design
The rational design of novel materials and molecules based on the this compound scaffold relies heavily on the synergy between experimental characterization and theoretical modeling. This combined approach allows researchers to predict molecular properties and guide synthetic efforts, saving time and resources.
Experimental techniques provide crucial data on the actual behavior of these molecules. X-ray diffraction can reveal the precise geometric structure and packing in the solid state, while cyclic voltammetry can probe the electronic structure and redox properties. researchgate.net For liquid crystal applications, calorimetric and microscopic studies are used to determine phase behavior and transition temperatures. nih.gov
These experimental findings are then complemented by theoretical insights from computational chemistry, particularly Density Functional Theory (DFT) calculations. DFT can be used to:
Predict Molecular Geometry: Calculate the most stable conformation of the molecule.
Analyze Electronic Structure: Map the molecular electrostatic potential, identifying electron-rich and electron-poor regions, which is key to understanding intermolecular interactions. researchgate.net
Simulate Spectroscopic Properties: Help in the interpretation of experimental data, such as NMR or infrared spectra.
Understand Dynamic Processes: DFT calculations have been used to determine which molecular movements are responsible for specific relaxation processes observed in dielectric measurements of fluorinated terphenyls. nih.gov
This integrated approach was effectively used in the study of a tetrafluorobiphenylene, where DFT calculations, along with experimental data, confirmed its highly polarized nature and electronic properties. researchgate.net Similarly, in the field of biomaterials, a combination of experimental and theoretical methods has been used to understand how the degree of fluorination in peptides influences their self-assembly into hydrogels. fu-berlin.de By applying these principles to the this compound system, researchers can rationally design new molecules with precisely tuned properties for targeted applications in electronics, materials science, and medicine. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
